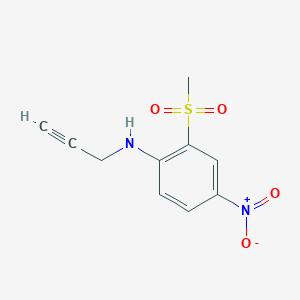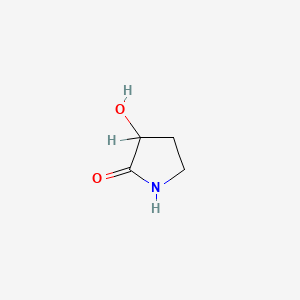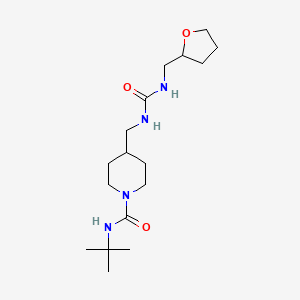![molecular formula C16H16N4O4S B2374473 5-(呋喃-2-甲基氨基羰基)-2-(1,3-二甲基-2,4-二氧代吡啶并[2,3-d]嘧啶-5-基)硫代乙酰胺 CAS No. 899732-30-0](/img/structure/B2374473.png)
5-(呋喃-2-甲基氨基羰基)-2-(1,3-二甲基-2,4-二氧代吡啶并[2,3-d]嘧啶-5-基)硫代乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system, and a furan ring, which is an aromatic heterocycle.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
Target of Action
The compound, also known as 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide, primarily targets dihydrofolate reductase (DHFR) , some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in cellular processes, including cell growth and division.
Mode of Action
The compound’s interaction with its targets involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 . This interaction results in changes in the activity of the targeted enzymes, thereby affecting the cellular processes they regulate.
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. For instance, the inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides. This disruption can lead to the inhibition of cell growth and division .
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can impact the compound’s bioavailability, influencing its therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its targets. For example, the inhibition of DHFR can lead to antitumor effects, as observed in the case of piritrexim .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the lipid environment of cells can facilitate the diffusion of the compound into the cells due to its lipophilic nature . This can enhance the compound’s interaction with its intracellular targets, thereby influencing its therapeutic efficacy.
生化分析
Biochemical Properties
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides . The compound’s interaction with DHFR can inhibit the enzyme’s activity, leading to a decrease in nucleotide synthesis and, consequently, cell proliferation.
Cellular Effects
The effects of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of DHFR can lead to reduced DNA synthesis and cell division, making it a potential candidate for anti-cancer therapies . Additionally, the compound can affect other cellular processes, such as apoptosis and autophagy, by altering the expression of genes involved in these pathways.
Molecular Mechanism
The molecular mechanism of action of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate cycle, leading to a decrease in nucleotide synthesis and cell proliferation. Furthermore, the compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and autophagy, thereby exerting its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of DHFR and prolonged effects on cell proliferation . Over time, the compound may undergo degradation, leading to a decrease in its efficacy and potential changes in its cellular effects.
Dosage Effects in Animal Models
The effects of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit DHFR and reduce cell proliferation without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its impact on cellular metabolism and gene expression. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is involved in several metabolic pathways, including the folate cycle and nucleotide synthesis. The compound interacts with enzymes such as DHFR, leading to changes in metabolic flux and metabolite levels . By inhibiting DHFR, the compound disrupts the folate cycle, resulting in decreased production of tetrahydrofolate and subsequent reduction in nucleotide synthesis. This disruption can have downstream effects on other metabolic pathways, such as purine and pyrimidine biosynthesis.
Transport and Distribution
The transport and distribution of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and efficacy, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through various targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic signaling pathways and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyridopyrimidine derivative with a thiol compound, followed by the introduction of the furan ring through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyridopyrimidine core can be reduced to alcohols.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted furan derivatives, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrido[3,4-d]pyrimidines: Studied for their potential as kinase inhibitors.
Pyrimidino[4,5-d][1,3]oxazines: Investigated for their anti-inflammatory and analgesic properties.
Uniqueness
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide stands out due to its unique combination of a pyridopyrimidine core and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broad spectrum of biological activities.
属性
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-19-14-13(15(22)20(2)16(19)23)11(5-6-17-14)25-9-12(21)18-8-10-4-3-7-24-10/h3-7H,8-9H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXTUBQWZDZGAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
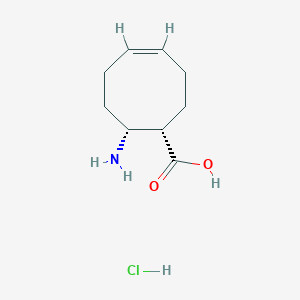

![(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B2374394.png)
![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)
![2-(2,4-dichlorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2374398.png)
![N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide](/img/structure/B2374399.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)
![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)
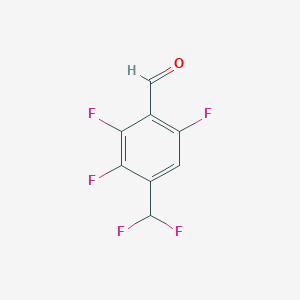
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)
